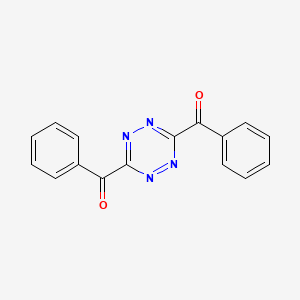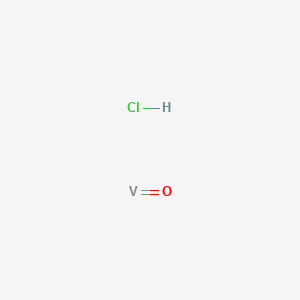
Oxovanadium--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxovanadium–hydrogen chloride (1/1) is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen chloride (1/1) typically involves the reaction of vanadium(IV) oxide sulfate with hydrochloric acid. The reaction proceeds as follows:
VOSO4+2HCl→VOCl2+H2SO4
The resulting oxovanadium dichloride can then be purified through recrystallization.
Industrial Production Methods: Industrial production of oxovanadium–hydrogen chloride (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the concentration of reactants, temperature, and reaction time.
Types of Reactions:
Oxidation: Oxovanadium–hydrogen chloride (1/1) can undergo oxidation to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The chloride ligand can be substituted with other ligands, such as water, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Formation of vanadium(V) oxo compounds.
Reduction: Formation of vanadium(III) or vanadium(II) compounds.
Substitution: Formation of various vanadium complexes with different ligands.
Applications De Recherche Scientifique
Oxovanadium–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Investigated for its potential as an insulin-mimetic agent, showing promise in the treatment of diabetes.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, such as vanadium-based batteries and electronic devices.
Mécanisme D'action
The mechanism of action of oxovanadium–hydrogen chloride (1/1) involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a Lewis acid, facilitating the activation of substrates in catalytic cycles.
Biological Activity: Mimics the action of insulin by activating insulin receptor pathways, leading to glucose uptake in cells.
Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial-dependent pathway, involving the activation of caspases and the release of cytochrome c.
Comparaison Avec Des Composés Similaires
Oxovanadium(IV) sulfate: Another vanadium(IV) compound with similar oxidation and reduction properties.
Oxovanadium(IV) acetylacetonate: A vanadium(IV) complex with different ligands, used in similar catalytic applications.
Vanadyl(IV) acetylacetonate: A widely studied vanadium(IV) compound with applications in catalysis and materials science.
Uniqueness: Oxovanadium–hydrogen chloride (1/1) is unique due to its specific coordination environment and the presence of chloride as a ligand. This gives it distinct reactivity and stability compared to other oxovanadium compounds. Its ability to undergo ligand substitution reactions also makes it versatile for various applications.
Propriétés
Numéro CAS |
13520-87-1 |
|---|---|
Formule moléculaire |
ClHOV |
Poids moléculaire |
103.40 g/mol |
Nom IUPAC |
oxovanadium;hydrochloride |
InChI |
InChI=1S/ClH.O.V/h1H;; |
Clé InChI |
MGJGTOVYGYYQJJ-UHFFFAOYSA-N |
SMILES canonique |
O=[V].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



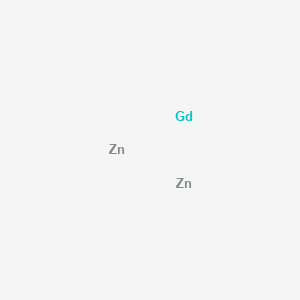
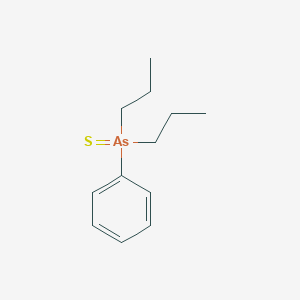
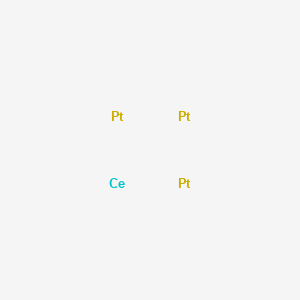
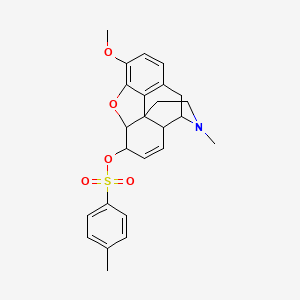


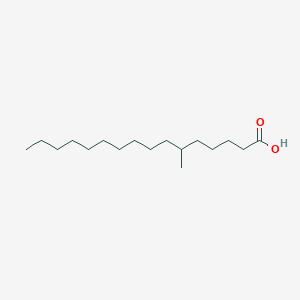
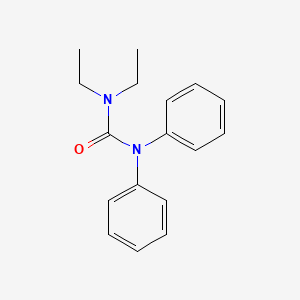
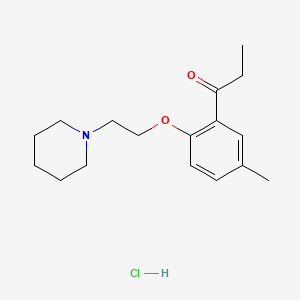
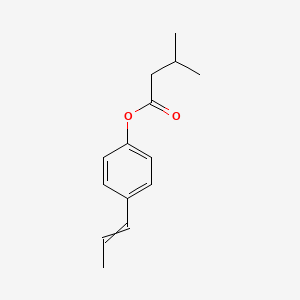
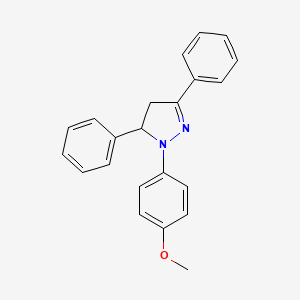
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
